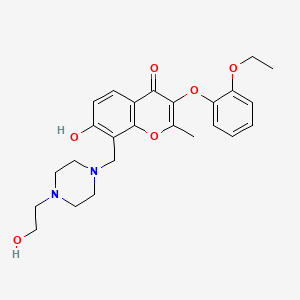

3-(2-ethoxyphenoxy)-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methyl-4H-chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reactions they undergo, and the conditions under which these reactions occur .Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, which could be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis

This would involve a study of the chemical reactions the compound can undergo, including the reactants, products, and mechanisms .Physical and Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity .Scientific Research Applications

Medicinal Chemistry Applications

Anticancer and Cytotoxic Activities : Substituted chromene compounds have been evaluated for their anticancer properties against human breast cancer cell lines and human embryonic kidney cells. Compounds with chromene and quinoline moieties, when attached with pyrimidine and piperazine moieties, showed enhanced anti-proliferative activities. Molecular docking against Bcl-2 protein indicated good binding affinity, suggesting a mechanism of action (Parveen et al., 2017).

Antimicrobial Activities : New 1,2,4-Triazole derivatives synthesized from various ester ethoxycarbonylhydrazones showed good or moderate activities against test microorganisms, indicating the potential of chromene derivatives in developing new antimicrobial agents (Bektaş et al., 2007).

Anti-Inflammatory and Immunomodulatory Activities : Novel piperazine derivatives of flavone, such as 6-methoxy-2-(piperazin-1-yl)-4H-chromen-4-one, were prepared and showed promising anti-inflammatory activity by inhibiting pro-inflammatory cytokines (TNF-α and IL-6) and demonstrating antimicrobial activity, suggesting their potential as anti-inflammatory and antimicrobial agents (Hatnapure et al., 2012).

Material Science Applications

- Metal-Organic Frameworks (MOFs) : The hydrothermal reaction of piperazinebis(methylenephosphonic acid) with metal salts led to the formation of three-dimensional metal piperazinyldiphosphonate phases, showcasing large ellipsoidal 44-membered rings. These compounds exhibit unique structural features that could be explored for catalysis, gas storage, or separation technologies (Laduca et al., 1996).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

3-(2-ethoxyphenoxy)-7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methylchromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O6/c1-3-31-21-6-4-5-7-22(21)33-24-17(2)32-25-18(23(24)30)8-9-20(29)19(25)16-27-12-10-26(11-13-27)14-15-28/h4-9,28-29H,3,10-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQZIVTQTCDBQGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCN(CC4)CCO)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2450721.png)

![2,5-difluoro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2450723.png)

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methoxyphenyl)methanone](/img/structure/B2450724.png)

![1-(4-Benzylpiperazin-1-yl)-3-[4-(4-chlorobenzoyl)phenoxy]propan-2-ol](/img/structure/B2450726.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(2-nitrophenoxy)acetamide](/img/structure/B2450734.png)

![methyl 1-[(E)-2-(2-chlorophenyl)ethenyl]sulfonylpiperidine-4-carboxylate](/img/structure/B2450738.png)

![1-[4-(dimethylsulfamoyl)benzoyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2450739.png)